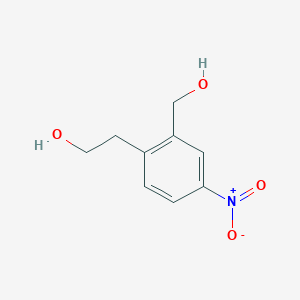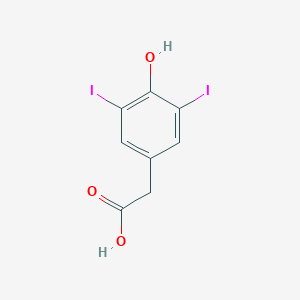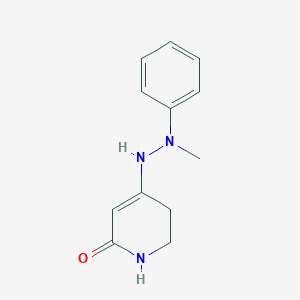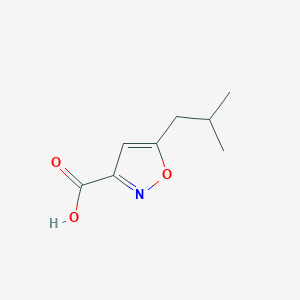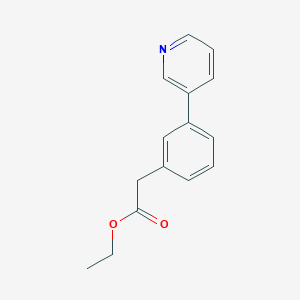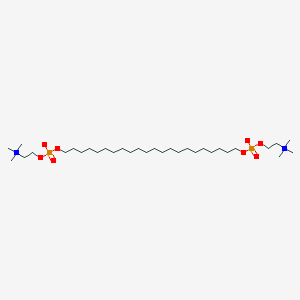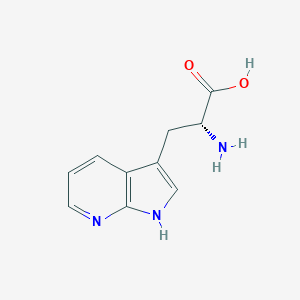
D-7-Azatryptophan
Übersicht
Beschreibung
D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan which together with L-tryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans .
Synthesis Analysis
7-Azatryptophan is an unnatural α-amino acid with potent fluorescent activity. It is used as a vehicle for probing the structure and dynamics of proteins and peptides. Diastereoselective alkylation, diastereoselective protonation, and enzymatic resolution have been tested for preparing enantiomerically pure 7-azatryptophan .
Molecular Structure Analysis
The molecular formula of this compound is C10H11N3O2 . The molecular weight is 205.2 . The structure contains an indole functional group .
Chemical Reactions Analysis
This compound is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans . It inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in Anabaena sp .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.2 . It has a melting point of 262-264 °C . The extinction coefficient is EmM = 1.205 (310 nm), 5.080 (280 nm) . It has fluorescent properties with an excitation wavelength of 310 nm and an emission wavelength of 402 nm .
Wissenschaftliche Forschungsanwendungen
Induktion mikrobieller Enzyme
D-7-Azatryptophan: wirkt als synergistischer Induktor von Tryptophan-Oxygenase in Pseudomonas acidovorans. Dieses Enzym spielt eine entscheidende Rolle im Metabolismus von Tryptophan, und seine Induktion ist essentiell für die Untersuchung mikrobieller Enzymsysteme. Der Induktionsprozess erfordert Zellvermehrung und de-novo-Proteinsynthese und unterliegt der Katabolit-Repression .
Studien zur Hemmung der Photosynthese
Es wurde festgestellt, dass diese Verbindung die photosynthetische Kohlenstoffassimilation, die Sauerstoffentwicklung und den Stickstoffstoffwechsel in Anabaena sp., einem marinen, filamentösen, heterocysten Cyanobakterium, hemmt. Dies macht This compound zu einem wertvollen Werkzeug für die Untersuchung der Auswirkungen von Umweltveränderungen auf photosynthetische Organismen .
Stickstoffstoffwechsel
Durch die Hemmung des Stickstoffstoffwechsels in Cyanobakterien bietet This compound ein Mittel, um die Stickstofffixierung und ihre Regulation zu untersuchen. Dies ist besonders wichtig, um die ökologischen Rollen von Cyanobakterien und ihren Beitrag zum Stickstoffkreislauf in aquatischen Systemen zu verstehen .
Protein-Protein-Interaktionen
This compound: kann verwendet werden, um Proteine zu markieren, um ihre Wechselwirkungen mit anderen Biomolekülen zu untersuchen. Beispielsweise wurde markiertes Biotin mit This compound verwendet, um seine Bindung an Avidin zu untersuchen, was Einblicke in die Spezifität und Stärke von Biotin-Avidin-Wechselwirkungen liefert .
Immunologische Forschung
In immunologischen Studien wurden mit This compound markierte Antigene verwendet, um ihre Wechselwirkung mit MHC-Molekülen (Major Histocompatibility Complex) zu untersuchen. Diese Forschung ist von entscheidender Bedeutung für die Impfstoffentwicklung und das Verständnis von Immunantworten .
Safety and Hazards
Wirkmechanismus
Target of Action
D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan . The primary target of this compound is tryptophan oxygenase of Pseudomonas acidovorans . Tryptophan oxygenase is an enzyme that catalyzes the oxidative cleavage of tryptophan to N-formylkynurenine, which is the first step in the kynurenine pathway of tryptophan degradation .
Mode of Action
This compound, together with L-tryptophan, acts as a synergistic inducer of tryptophan oxygenase . This means that the presence of this compound enhances the activity of tryptophan oxygenase, leading to increased degradation of tryptophan .
Biochemical Pathways
This compound affects the kynurenine pathway of tryptophan degradation . By inducing tryptophan oxygenase, this compound increases the conversion of tryptophan to N-formylkynurenine, which is then further metabolized along the kynurenine pathway . This can lead to downstream effects such as the production of various bioactive metabolites .
Pharmacokinetics
Like other amino acids, its absorption, distribution, metabolism, and excretion (adme) are likely to be influenced by factors such as its structure, charge, and the presence of specific transporters .
Result of Action
The induction of tryptophan oxygenase by this compound leads to increased degradation of tryptophan . This can have various molecular and cellular effects, depending on the specific biological context . For example, in Anabaena sp. Strain 1F, a marine filamentous, heterocystous cyanobacterium, this compound inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, its fluorescence emission behavior changes in reverse micelles of dioctyl sulfosuccinate in n-heptane, containing varying amounts of added water or deuterium oxide . This suggests that the action, efficacy, and stability of this compound can be affected by factors such as hydration and the presence of specific solvents .
Biochemische Analyse
Biochemical Properties
D-7-Azatryptophan plays a significant role in biochemical reactions, particularly as an inducer of tryptophan oxygenase in certain bacterial species such as Pseudomonas acidovorans . This enzyme catalyzes the oxidation of tryptophan, leading to the production of kynurenine. This compound interacts synergistically with L-tryptophan to enhance the activity of tryptophan oxygenase . Additionally, this compound inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in cyanobacteria such as Anabaena sp .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cyanobacteria, it inhibits key metabolic processes, including photosynthetic carbon assimilation and nitrogen metabolism . This inhibition can lead to reduced growth and altered cellular function. In bacterial cells, this compound acts as an inducer of tryptophan oxygenase, influencing the metabolic pathway of tryptophan degradation . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. As an analog of tryptophan, this compound can bind to the active site of tryptophan oxygenase, enhancing its catalytic activity in the presence of L-tryptophan . This binding interaction leads to increased production of kynurenine from tryptophan. Additionally, this compound’s inhibitory effects on photosynthetic processes in cyanobacteria suggest that it may interfere with key enzymes involved in carbon fixation and nitrogen assimilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on photosynthetic processes and nitrogen metabolism in cyanobacteria over extended periods
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, this compound may induce significant changes in metabolic pathways and enzyme activities. Studies in cyanobacteria have demonstrated that higher concentrations of this compound can lead to pronounced inhibition of photosynthetic processes and nitrogen metabolism . It is essential to determine the threshold and toxic doses of this compound in various animal models to assess its safety and efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan degradation. In bacterial species such as Pseudomonas acidovorans, this compound acts as an inducer of tryptophan oxygenase, leading to the production of kynurenine . This metabolic pathway is crucial for the catabolism of tryptophan and the generation of downstream metabolites. Additionally, this compound’s inhibitory effects on photosynthetic carbon assimilation and nitrogen metabolism in cyanobacteria suggest its involvement in key metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. In cyanobacteria, this compound’s inhibitory effects on photosynthetic processes indicate its accumulation in cellular compartments involved in carbon fixation and nitrogen assimilation . Understanding the transport mechanisms and distribution patterns of this compound is crucial for elucidating its cellular effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. In cyanobacteria, this compound’s inhibitory effects on photosynthetic processes suggest its localization in chloroplasts or other organelles involved in carbon fixation
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428421 | |
| Record name | D-7-Azatryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134235-82-8 | |
| Record name | 7-Aza-D-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-7-Azatryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AZA-D-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






